Product packaging for sporidesmin F(Cat. No.:CAS No. 23044-40-8)

sporidesmin F

Cat. No.: B1252414
CAS No.: 23044-40-8
M. Wt: 455.9 g/mol
InChI Key: CHLALSASKWYQEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sporidesmin F is one of several epipolythiodioxopiperazine alkaloid mycotoxins, specifically an epithiadiketopiperazine indole alkaloid, produced by the saprophytic fungus Pithomyces chartarum . This compound is part of the sporidesmin family, which includes the more extensively studied Sporidesmin A . These fungal metabolites are the causative agents of facial eczema (pithomycotoxicosis), a hepatogenous photosensitization disease in grazing ruminants such as sheep and cattle . The toxicity of sporidesmins is primarily attributed to the disulfide bridge within the molecule . This functional group is essential for activity and can undergo cyclic reduction and autoxidation, a process that generates reactive oxygen species (ROS) including the superoxide radical and the highly reactive hydroxyl radical . This redox-cycling is thought to initiate significant oxidative damage to tissues. The primary target of sporidesmin toxicity is the hepatobiliary system . The toxin causes acute necrotizing cholangitis and bile duct occlusion, leading to severe liver damage, cholestasis, and secondary photosensitization due to the accumulation of phylloerythrin in the bloodstream . Recent in vitro studies on related sporidesmins suggest that the cytotoxic effect may also involve the disruption of cell adhesion and the actin cytoskeleton, independent of widespread oxidative stress or apoptosis . This compound is offered for research purposes to study its specific role within the spectrum of toxins produced by P. chartarum and its contribution to mycotoxicosis. Investigations can include its comparative toxicokinetics, mechanisms of cytotoxicity, and its potential clastogenic effects. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22ClN3O6S B1252414 sporidesmin F CAS No. 23044-40-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23044-40-8

Molecular Formula

C19H22ClN3O6S

Molecular Weight

455.9 g/mol

IUPAC Name

12-chloro-8,9-dihydroxy-13,14-dimethoxy-5,16-dimethyl-4-methylidene-7-methylsulfanyl-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione

InChI

InChI=1S/C19H22ClN3O6S/c1-8-14(24)23-16-18(27,15(25)19(23,30-6)17(26)21(8)2)9-7-10(20)12(28-4)13(29-5)11(9)22(16)3/h7,15-16,25,27H,1H2,2-6H3

InChI Key

CHLALSASKWYQEZ-UHFFFAOYSA-N

SMILES

CN1C2C(C(C3(N2C(=O)C(=C)N(C3=O)C)SC)O)(C4=CC(=C(C(=C41)OC)OC)Cl)O

Canonical SMILES

CN1C2C(C(C3(N2C(=O)C(=C)N(C3=O)C)SC)O)(C4=CC(=C(C(=C41)OC)OC)Cl)O

Synonyms

isosporidesmin B
sporidesmin
sporidesmin A
sporidesmin B
sporidesmin C
sporidesmin D
sporidesmin E
sporidesmin F
sporidesmin G
sporidesmin H

Origin of Product

United States

Discovery, Isolation, and Early Characterization

Historical Account of Sporidesmin (B73718) Isolation from Fungal Sources

The history of sporidesmin isolation is intrinsically linked to the investigation of facial eczema, a photosensitisation disease affecting grazing ruminants, primarily sheep and cattle, in countries like New Zealand and Australia. researchgate.nettandfonline.comnih.gov For over a century, facial eczema was a recognized ailment in New Zealand, but its causative agent remained elusive until the mid-20th century. tandfonline.comresearchgate.net Initially, the disease was suspected to be caused by an abnormal metabolite in rapidly growing ryegrass. tandfonline.com

However, research eventually pointed towards a fungal origin. The saprophytic fungus Pithomyces chartarum (also known by its synonyn Sporidesmium bakeri) was identified as the source of the liver-damaging poison responsible for the condition. researchgate.nettandfonline.comnih.govresearchgate.nettandfonline.comucl.ac.uk This fungus grows on dead and dying plant matter at the base of pastures, particularly under warm, moist conditions conducive to sporulation. researchgate.nettandfonline.comresearchgate.net The spores of P. chartarum contain the hepatotoxic sporidesmin. researchgate.netresearchgate.net

The initial isolation and preliminary description of the liver-damaging poison, named sporidesmin, from cultures of Sporidesmium bakeri were reported in the late 1950s. tandfonline.com This marked a crucial step in understanding the etiology of facial eczema.

Isolation Methodologies from Fungal Cultures

The isolation of sporidesmin and its congeners from fungal cultures, primarily Pithomyces chartarum, has involved various extraction and purification techniques. Early methods focused on concentrating the toxic substance from dried pasture or wet fungal cultures and spores. tandfonline.com

One detailed early isolation procedure involved homogenizing wet cultures, followed by extraction with ether. tandfonline.com The ether extract was then subjected to further concentration and chromatography. tandfonline.com Another approach utilized methanol (B129727) extraction of the culture, followed by dilution and extraction with petroleum ether. tandfonline.com Subsequent steps involved concentrating the methanol phase, transferring the poison to ether, and drying. tandfonline.com

Chromatographic methods, particularly partition chromatography using columns with stationary phases like Hyflo, were instrumental in isolating apparently pure sporidesmin from wet cultures and spores. tandfonline.com Alumina columns were also employed in the purification process. tandfonline.com

Later methods for bulk sporidesmin production from grain cultures, such as ryecorn, barley, and wheat, were developed as these substrates were found to yield more toxin more easily. tandfonline.com An alternative bulk extraction method from ryecorn cultures involved extraction with benzene, followed by evaporation and stirring the residue with methanol:water. tandfonline.com Further purification steps could include adsorption chromatography and recrystallisation. tandfonline.com

Analytical methods for detecting and quantifying sporidesmin in fungal extracts and biological fluids have evolved over time. Early methods included biological assays using small animals like guinea pigs or rabbits, tissue culture cell tests, and paper chromatography. annualreviews.orgcore.ac.uk Quantitative analysis was made possible using titrimetric or manometric azide-iodine reactions, or by using tissue culture cells. annualreviews.org More recently, techniques like High-Performance Liquid Chromatography (HPLC) and enzyme-linked immunosorbent assays (ELISAs) have been utilized for the analysis and detection of sporidesmins and their metabolites. core.ac.ukstudiesinmycology.org

Initial Differentiation and Categorization of Sporidesmin Congeners (including F)

Following the initial isolation of sporidesmin (later designated as sporidesmin A), further research revealed the existence of several related compounds produced by Pithomyces chartarum. These structurally similar metabolites are referred to as sporidesmin congeners. The differentiation and categorization of these congeners were based on their chemical properties and spectroscopic analysis.

Sporidesmin A was identified as the major metabolite. nih.govannualreviews.org The isolation and structure elucidation of other sporidesmins, including sporidesmin F, were reported in subsequent studies. For instance, the isolation and structure of sporidesmin D and this compound were described in a 1969 publication. drugfuture.commdpi.com These studies often involved chromatographic separation of crude fungal extracts to isolate the different sporidesmin compounds. researchgate.net

This compound, like other sporidesmins, features a complex chemical structure based on a pyrazino-pyrrolo-indole skeleton. ontosight.ai It is characterized by specific functional groups, including a methylthio group, which distinguishes it from some other congeners like sporidesmin A, which contains a disulfide bridge. nih.govontosight.ai The structural variations among the sporidesmin congeners contribute to their differing physical and biological properties. The initial characterization of this compound involved determining its molecular formula and distinguishing it from other isolated compounds through techniques available at the time. drugfuture.com Evidence for the structure of this compound, which was not initially obtained in crystalline form, was derived from various analytical methods. researchgate.net

The recognition of multiple sporidesmin congeners highlighted the metabolic diversity of Pithomyces chartarum and provided a more complete picture of the toxic compounds involved in facial eczema.

Data Table:

Compound NameMolecular FormulaPubChem CID
Sporidesmin (A)C₁₈H₂₀ClN₃O₆S₂99596
This compoundC₁₉H₂₂ClN₃O₆S12442966
Sporidesmin BC₁₈H₂₀ClN₃O₅S₂99878
Sporidesmin HC₁₈H₂₀ClN₃O₄S₂182491

Biosynthetic Pathways and Genetic Determinants

Fungal Producers and Strain Variability

Sporidesmin (B73718) F has been reported in Pseudopithomyces chartarum (formerly classified as Pithomyces chartarum) and Pithomyces chartarum. nih.gov Pseudopithomyces chartarum is a saprophytic fungus that grows on dead and dying plant matter, particularly ryegrass pastures. researchgate.net This fungus is well-known for producing sporidesmins, which are responsible for facial eczema in ruminants. researchgate.netnih.gov

Studies have indicated significant variability in sporidesmin production among different isolates and strains of Pithomyces chartarum. studiesinmycology.orgpsu.edu This variability can be influenced by factors such as the isolate itself, spore production levels, the culture medium, and incubation conditions. studiesinmycology.org While most strains isolated in New Zealand appear capable of synthesizing sporidesmin, the extent of synthesis can vary considerably. studiesinmycology.org A recent study identified Pseudopithomyces toxicarius as a novel sporidesmin-producing species, with a high percentage of isolates capable of producing the toxin, whereas sporidesmin was detected in only one out of 14 Pse. chartarum isolates tested in that study. studiesinmycology.orgingentaconnect.comresearchgate.net

Precursor Incorporation Studies

Isotope-labeling and feeding experiments have provided insights into the amino acid precursors incorporated into the sporidesmin structure. Studies using radioactive precursors added to the growth medium of Pithomyces chartarum have shown the incorporation of carbon-14 (B1195169) from DL-tryptophan, L-alanine, L-methionine, serine, and glycine (B1666218) into sporidesmin. tandfonline.comannualreviews.orgnzsap.org Sulphur-35 from sulphate, L-methionine, or L-cysteine has also been shown to be incorporated. tandfonline.comannualreviews.orgnzsap.org

The pattern of incorporation suggests that the core ring structure of sporidesmin is formed by the condensation of tryptophan with alanine (B10760859) through a peptide bond, followed by ring closure. tandfonline.comannualreviews.org Methionine is likely the source of the one-carbon units for the methyl and methoxyl groups present in sporidesmin. tandfonline.comannualreviews.orgnzsap.org While there is no definitive evidence that alanine is incorporated as an intact molecule, its presence in the sulfur-bridged ring structure suggests this possibility. tandfonline.comnzsap.org The incorporation of serine and glycine is thought to occur via the de novo synthesis of tryptophan by the fungus. tandfonline.com

The following table summarizes the incorporation of labeled precursors into sporidesmin:

PrecursorIsotopeIncorporation into SporidesminReference
DL-tryptophanCarbon-14Readily incorporated tandfonline.comannualreviews.orgnzsap.org
L-alanineCarbon-14Incorporated tandfonline.comannualreviews.orgnzsap.org
L-methionineCarbon-14Incorporated (methyl group) tandfonline.comannualreviews.orgnzsap.org
L-methionineSulphur-35Readily incorporated tandfonline.comannualreviews.orgnzsap.org
DL-serineCarbon-14Readily incorporated tandfonline.comannualreviews.org
GlycineCarbon-14Incorporated tandfonline.comannualreviews.org
DL-cysteineCarbon-14Not detected tandfonline.com
L-cysteineSulphur-35Readily incorporated tandfonline.comannualreviews.orgnzsap.org
SulphateSulphur-35Readily incorporated tandfonline.comannualreviews.orgnzsap.org
L-phenylalanineCarbon-14Not detected tandfonline.com
ChlorideChloride-36Readily incorporated nzsap.org

Enzymology of Sporidesmin Biosynthesis

The biosynthesis of sporidesmins involves a series of enzymatic steps catalyzed by a gene cluster. A putative sporidesmin A biosynthesis gene cluster (spd) has been identified in Pse. chartarum, containing genes with homology to enzymes involved in the biosynthesis of other epipolythiodioxopiperazines like gliotoxin (B1671588), sirodesmin PL, and aspirochlorine. nih.govresearchgate.netbiorxiv.orgresearchgate.netresearchgate.netbiorxiv.org This cluster is believed to contain the necessary genes for sporidesmin synthesis, although functional validation of all genes is still required. nih.govbiorxiv.orgresearchgate.net

Role of Non-ribosomal Peptide Synthetases (NRPS)

Non-ribosomal peptide synthetases (NRPSs) are large multi-domain enzymes responsible for the synthesis of non-ribosomal peptides, including the diketopiperazine scaffold of ETPs like sporidesmin. nih.govresearchgate.netcornell.edu In fungi, NRPSs are commonly employed to assemble the 2,5-diketopiperazine core from amino acids. nih.gov The putative sporidesmin gene cluster in Pse. chartarum contains a bimodular NRPS (Spd17) that is predicted to condense two amino acids, likely tryptophan and alanine, to form the sporidesmin core. researchgate.net This NRPS is similar to those found in the gene clusters for aspirochlorine (AclP), sirodesmin PL (SirP), and gliotoxin (GliP). researchgate.net NRPSs function via a thiotemplate mechanism, where amino acids are activated and tethered to thiolation (T) domains before being condensed. acs.orgfrontiersin.org

Post-translational Modifications and Cyclization Reactions

Following the formation of the diketopiperazine core by the NRPS, a series of post-translational modifications occur to yield the mature sporidesmin molecule. These modifications can include hydroxylations, methylations, halogenations, and cyclizations. nih.gov While the exact sequence and enzymes for all steps in sporidesmin F biosynthesis are not fully elucidated, insights can be drawn from studies on sporidesmin A and other ETPs.

Hydroxylation steps are catalyzed by enzymes such as cytochrome P450 monooxygenases. acs.orgnih.gov The putative sporidesmin cluster includes a gene (Spd3) that is a likely orthologue of GliC, a cytochrome P450 involved in gliotoxin biosynthesis. researchgate.net Cyclization reactions are crucial for forming the complex ring structures of sporidesmins.

Methylation and Chlorination Steps

Methylation steps, which introduce methyl and methoxyl groups, are catalyzed by methyltransferases. Methionine is the likely precursor for these one-carbon units. tandfonline.comannualreviews.orgnzsap.org While a putative O-methyltransferase (SirM) is encoded in the sirodesmin gene cluster, its specific function remains unclear. nih.gov S-methylation has also been observed as a detoxification strategy for some ETPs. nih.govacs.org

Chlorination is another key modification in sporidesmin biosynthesis. This compound contains a chlorine atom. nih.gov Halogenation in ETP biosynthesis is typically catalyzed by flavin-dependent halogenases. For example, the aspirochlorine cluster contains AclH, a flavin-dependent halogenase that chlorinates the molecule. researchgate.net A similar enzyme is likely involved in introducing the chlorine atom into this compound.

Disulfide Bridge Formation Mechanisms

A defining feature of epipolythiodioxopiperazines is the transannular disulfide bridge. nih.govresearchgate.netmdpi.com The formation of this disulfide bond is critical for the biological activity of sporidesmins. mdpi.comannualreviews.org In the biosynthesis of ETPs, sulfur is typically incorporated via the addition of glutathione (B108866), catalyzed by glutathione-S-transferases (GSTs). nih.govacs.org The sporidesmin cluster contains a gene (Spd5) that is a likely orthologue of GSTs involved in other ETP pathways (AclG, SirG, GliG). researchgate.net

Following sulfur incorporation, the disulfide bridge is formed through oxidation. Enzymes involved in disulfide bridge formation in ETPs include FAD-dependent oxidoreductases. nih.gov The sporidesmin cluster contains a gene (Spd13) that is a likely orthologue of thioredoxin reductases (AclT, SirT, GliT) which are involved in disulfide bond formation in other ETPs. researchgate.netnih.gov These enzymes can catalyze the formation of both α,α- and α,β-disulfide bridges in fungal ETP biosynthesis. nih.gov The specific position of the disulfide bond (α,α' in sporidesmin) is influenced by prior hydroxylation steps. nih.gov

Putative Biosynthetic Gene Cluster Identification and Characterization

The putative biosynthetic gene cluster (BGC) responsible for sporidesmin synthesis in P. chartarum has been identified through genome sequencing and bioinformatics approaches studiesinmycology.orgresearchgate.netbiorxiv.orgcolab.ws. This cluster is proposed to contain the necessary genes for the synthesis of an ETP cyclodipeptide scaffold and subsequent modifications leading to the various sporidesmin analogues studiesinmycology.org. The identification of this cluster provides a genetic basis for understanding sporidesmin production.

Genome sequencing of a sporidesmin-producing strain of P. chartarum has revealed a putative BGC containing 21 sporidesmin synthesis genes, denoted as spd genes studiesinmycology.orgresearchgate.netbiorxiv.org. This cluster is located at a single locus and is believed to encode the enzymatic machinery required for sporidesmin biosynthesis researchgate.netbiorxiv.org. While the cluster has been identified, experimental validation of the exact borders of the cassette and the functional involvement of each gene in sporidesmin A biosynthesis is still needed researchgate.netnih.gov.

Comparative Genomics with Related ETPs (e.g., gliotoxin, sirodesmin, aspirochlorine)

Comparative genomics has played a crucial role in identifying the putative sporidesmin BGC by searching for genes homologous to those found in the well-characterized BGCs of other ETPs, such as gliotoxin, sirodesmin PL, and aspirochlorine researchgate.netnih.govbiorxiv.org. Loci containing genes with homology to the gli cluster from Aspergillus fumigatus, the sir cluster from Leptosphaeria maculans, and the acl cluster from Aspergillus oryzae have been identified in the P. chartarum genome researchgate.netbiorxiv.org.

These comparisons revealed a single locus in P. chartarum with genes showing homology to those involved in the biosynthesis of these related ETPs, suggesting it is the most likely candidate for the sporidesmin BGC researchgate.netbiorxiv.org. The presence of genes with homology to those responsible for key steps in ETP biosynthesis, such as the formation of the diketopiperazine scaffold and the introduction of the disulfide bridge, supports this identification researchgate.netnih.gov.

Comparative analysis indicates that many products of the spd genes display homology to enzymes from the gliotoxin, sirodesmin PL, and aspirochlorine biosynthesis pathways researchgate.netnih.gov. For example, the spd cluster is reported to contain a gene (Spd4) that is a putative flavin-dependent halogenase, likely an orthologue of AclH, which is responsible for chlorinating aspirochlorine biorxiv.org. This finding is significant as sporidesmin A contains a chlorine residue biorxiv.org. Similarly, genes with homology to those encoding non-ribosomal peptide synthetases (NRPS), which are central to the formation of the ETP core structure, have been identified researchgate.netnih.gov.

Despite the observed homologies, the amino acid identity between the spd genes and their counterparts in other ETP clusters is generally low (ranging from 29.6% to 60.3%), highlighting the evolutionary divergence of these biosynthetic pathways while retaining conserved functions biorxiv.org.

Functional Annotation of spd Genes

Functional annotation of the spd genes within the putative sporidesmin BGC has been performed to predict the roles of the encoded proteins in the biosynthetic pathway researchgate.netbiorxiv.orgbiorxiv.org. This process involves analyzing gene sequences and comparing them to databases of known protein functions and domains nih.govd-nb.infomdpi.com.

The spd cluster is predicted to encode proteins with various enzymatic activities essential for sporidesmin biosynthesis. These include enzymes expected to catalyze the formation of the cyclodipeptide scaffold, the introduction of the epipolythio moiety, and various tailoring modifications such as halogenation, methylation, and hydroxylation researchgate.netnih.govbiorxiv.org.

Specific examples of functionally annotated spd genes include those potentially encoding for:

Non-ribosomal peptide synthetase (NRPS): Essential for synthesizing the peptide backbone of the sporidesmin structure researchgate.netnih.gov.

Flavin-dependent halogenase (Spd4): Putatively involved in the chlorination of the sporidesmin molecule, analogous to AclH in aspirochlorine biosynthesis biorxiv.org.

Methyltransferases (Spd1, Spd7, Spd11, Spd21): Likely responsible for introducing methyl groups at various positions on the sporidesmin structure biorxiv.org.

Cytochrome P450 monooxygenases (Spd8, Spd10): Predicted to be involved in hydroxylation reactions biorxiv.org.

Transporters (Spd6, Spd14, Spd18): Including an ABC-transporter (Spd6) and Major Facilitator Superfamily (MFS) efflux transporters (Spd14, Spd18), potentially involved in the export of sporidesmin from the cell biorxiv.org. Spd6 shows homology to transporters in the aspirochlorine and sirodesmin clusters but is absent in the gliotoxin cluster, while Spd18 has a similar domain architecture to transporters in the aspirochlorine and gliotoxin clusters biorxiv.org.

Transcription factor (Spd20): Contains a cysteine-rich DNA binding motif and may regulate the expression of genes within the cluster biorxiv.org.

While bioinformatics predictions provide strong indications of gene function, experimental validation through techniques such as gene knockout or overexpression is necessary to definitively confirm the role of each spd gene in sporidesmin biosynthesis researchgate.netnih.gov. There are also hypothetical proteins within the cluster, such as Spd12 and Spd19, for which functional domains have not yet been identified biorxiv.org.

The identification and functional annotation of the spd gene cluster represent a significant step towards fully elucidating the biosynthetic pathway of this compound and other sporidesmin analogues.

Chemical Structural Elucidation and Characterization Techniques

Spectroscopic Methods for Structural Determination

Spectroscopic techniques are crucial for obtaining data on the interaction of sporidesmin (B73718) F with electromagnetic radiation, which in turn reveals aspects of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and identifying functional groups within a molecule. While specific detailed ¹H NMR data for sporidesmin F was not extensively detailed in the search results, NMR in general is a primary method for structure elucidation of organic molecules, including natural products like this compound researchgate.netmdpi.com. ¹H NMR provides information on the number and types of hydrogen atoms, their chemical environment, and their connectivity through spin-spin coupling. Analysis of chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum allows for the assignment of protons to specific parts of the molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would further aid in establishing correlations between protons and carbons, providing crucial connectivity information necessary to build the molecular structure.

Mass Spectrometry (e.g., ESI-MS, fragmentation patterns)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a compound, which are invaluable for determining its elemental composition and structural subunits. Electrospray ionization mass spectrometry (ESI-MS) is a common technique for analyzing polar and thermally labile compounds like this compound, producing protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) that reveal the molecular weight. nih.govmassey.ac.nz Analysis of fragmentation patterns obtained through tandem mass spectrometry (MS/MS) provides insights into the substructures present in the molecule by breaking it into smaller, characteristic ions. While specific fragmentation patterns for this compound were not detailed, mass spectrometry has been applied in studies involving sporidesmin and its metabolites, often coupled with chromatographic techniques like UPLC. nih.govmassey.ac.nzresearchgate.net This coupling allows for the analysis of complex mixtures and the identification of individual components based on their mass-to-charge ratio and fragmentation.

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for isolating this compound from the complex mixture of compounds produced by Pithomyces chartarum and for purifying it to a state suitable for spectroscopic analysis. drugfuture.comnzsap.orgtandfonline.comchromtech.com These techniques exploit the differential partitioning of compounds between a stationary phase and a mobile phase. chromtech.comlongdom.orgiitg.ac.inirejournals.com

Column Chromatography (e.g., silicic acid, Lipidex-5000)

Column chromatography is a widely used technique for the purification of natural products. In this method, a stationary phase is packed into a column, and the mixture is applied to the top. chromtech.comlongdom.orgirejournals.com The mobile phase then elutes the compounds through the column, with separation based on differences in their interaction with the stationary phase. chromtech.comlongdom.org Silicic acid and Lipidex-5000 have been mentioned as stationary phases used in the chromatography of sporidesmins. drugfuture.comtandfonline.com Silicic acid is a form of silica (B1680970) gel, a common stationary phase in adsorption chromatography, separating compounds based on polarity. iitg.ac.in Lipidex-5000 is a chromatographic support material that might be used for size exclusion or partition chromatography depending on the solvent system. Studies on sporidesmin metabolism have utilized chromatography on columns of Lipidex-5000 and silica gel for purification. nzsap.org Elution can be performed isocratically (using a single solvent system) or with a gradient (gradually changing the solvent composition) to improve separation efficiency for complex mixtures. irejournals.comrochester.edu

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring separations, assessing the purity of fractions obtained from column chromatography, and for preliminary analysis of mixtures. iitg.ac.insavemyexams.com In TLC, a thin layer of stationary phase (commonly silica gel or alumina) is coated on a plate. iitg.ac.insavemyexams.com The sample is spotted near the bottom edge, and the plate is placed in a solvent (mobile phase). iitg.ac.insavemyexams.com As the solvent front moves up the plate by capillary action, the components of the mixture separate based on their differential affinities for the stationary and mobile phases. iitg.ac.in Compounds can be visualized under UV light if they are UV-active or by using staining reagents. tandfonline.comsavemyexams.com TLC has been used to assess the radiochemical purity of labeled sporidesmin and for monitoring reactions involving sporidesmin derivatives. nzsap.orgtandfonline.com Comparing the retention factor (Rf) values of a sample to known standards on the same TLC plate can aid in identification. iitg.ac.insavemyexams.com

Advanced Structural Confirmation Methods

Advanced spectroscopic and analytical methods play a crucial role in the definitive confirmation of the structure of this compound. These techniques provide detailed information about the molecular connectivity, functional groups, and stereochemistry of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, providing information on the carbon-hydrogen framework and the arrangement of atoms within the molecule. Studies on sporidesmin and its derivatives have utilized ¹H NMR for analyzing serum metabolites, although specific detailed NMR data for this compound in isolation were not extensively detailed in the provided search results. massey.ac.nz

X-ray crystallography is considered a definitive method for determining the three-dimensional structure of a compound, including the absolute configuration. While the structure of sporidesmin A 11-hemisuccinate has been confirmed by X-ray crystallography, direct information about the X-ray crystallographic analysis of this compound was not found in the search results. ebi.ac.uk However, X-ray diffraction methods are generally used to characterize active compounds and definitively confirm structures in natural product research. dtic.milmdpi.com

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are often coupled with spectroscopic methods for the separation and analysis of sporidesmins. HPLC coupled with UV or fluorescence detectors, and more recently with MS, are widely reported for mycotoxin analysis. researchgate.net Early studies on sporidesmin metabolism also utilized thin layer chromatography and mass spectroscopy to assess purity and deduce the position of labels in labelled sporidesmin. sciquest.org.nz

The structural complexity of this compound, featuring a pyrazino-pyrrolo-indole skeleton with various functional groups, necessitates the use of these advanced techniques for its comprehensive characterization. ontosight.ai

Table 1: Computed Properties of this compound

PropertyValueMethod/Source
Molecular Weight455.9 g/mol PubChem (Computed) nih.gov
Monoisotopic Mass455.0917843 DaPubChem (Computed) nih.gov
Molecular FormulaC₁₉H₂₂ClN₃O₆SPubChem nih.gov
XLogP30.7PubChem (Computed) nih.gov
Heavy Atom Count30PubChem (Computed) nih.gov
Topological Polar Surface Area128 ŲPubChem (Computed) nih.gov
Rotatable Bond Count5PubChem (Computed) nih.gov
Adductm/zPredicted CCS (Ų)
[M+H]⁺474.05550200.8
[M+Na]⁺496.03744209.0
[M+NH₄]⁺491.08204211.8
[M+K]⁺512.01138199.0
[M-H]⁻472.04094196.3
[M+Na-2H]⁻494.02289197.7
[M]⁺473.04767202.2
[M]⁻473.04877202.2

Detailed research findings regarding the specific application of advanced techniques solely for the structural confirmation of this compound were limited in the provided search results, which focused more broadly on sporidesmin or sporidesmin A. However, the general principles and application of techniques like NMR, MS, and X-ray crystallography are fundamental to the structural elucidation of complex natural products within the sporidesmin family.

Total Synthesis Strategies and Synthetic Analogues

Retrosynthetic Analysis of the Pyrrazino-pyrrolo-indole Skeleton

Retrosynthetic strategies for the pyrrazino-pyrrolo-indole skeleton commonly involve disconnecting key bonds to arrive at simpler, readily available precursors. A central challenge is the formation of the fused ring system and the diketopiperazine core. Approaches often consider the indole (B1671886) and the diketopiperazine as key building blocks. nih.govscispace.com The construction of the pyrroloindoline moiety with the correct stereochemistry is a critical step. caltech.eduscispace.com Some strategies envision the late-stage assembly of the hexacyclic core from a heterodimeric intermediate. google.com

Key Synthetic Intermediates and Reaction Sequences

Synthetic routes to ETPs like sporidesmin (B73718) F typically involve the coupling of amino acid derivatives, often tryptophan or modified tryptophan, and alanine (B10760859) or sarcosine, to form the diketopiperazine ring. nih.govnih.govscispace.comnih.gov Key intermediates include substituted diketopiperazines and indole derivatives. nih.govwgtn.ac.nz Reaction sequences often involve cyclization reactions to form the pyrroloindoline system, functionalization of the aromatic ring, introduction of hydroxyl groups, and finally, formation of the disulfide bridge. nih.govcaltech.eduscispace.com

One notable strategy involves the use of a dithioacetal moiety as a protected precursor for the disulfide bridge, allowing for functionalization of the 3- and 6-positions of the diketopiperazine ring at an early stage. nih.govucl.ac.uk Another approach utilizes an intramolecular Friedel-Crafts reaction of a silyl-tethered indole to construct the tetracyclic core. scispace.com Stereoselective introduction of the disulfide bridge is often achieved through sulfenylation reactions. caltech.edunih.gov

Stereoselective Synthesis Approaches

Given the multiple chiral centers in sporidesmin F, stereoselective synthesis is paramount. herts.ac.uk Strategies have been developed to control the absolute and relative stereochemistry during the construction of the pyrroloindoline core and the diketopiperazine ring. caltech.eduscispace.com Enantioselective methods, such as asymmetric cycloaddition reactions, have been employed to set key stereocenters early in the synthesis. caltech.edu Stereoselective reduction reactions and controlled cyclizations are also crucial for establishing the correct configuration of the hydroxyl groups and the fused ring system. nih.gov The stereoretentive installation of the epidisulfide bridge is a key challenge that has been addressed through the development of specific sulfenylation reagents and conditions. caltech.edunih.gov

Development of Synthetic Analogues and Derivatives

The synthesis of this compound analogues and derivatives is driven by the desire to explore the structure-activity relationships (SAR) of ETPs and to develop compounds with potentially improved biological profiles or reduced toxicity. nih.govnih.gov Modifications can be made to the pyrroloindoline core, the diketopiperazine ring, and the nature and position of the sulfur linkage. nih.gov

Rational Design Principles for Structural Modification

Rational design principles for modifying the this compound structure are guided by SAR studies and an understanding of how the molecule interacts with biological targets. nih.gov Key areas for modification include the substituents on the aromatic ring, the stereochemistry and functionalization of the pyrroloindoline and diketopiperazine carbons, and the length and nature of the polysulfide bridge. nih.gov The goal is often to enhance potency, improve stability, or alter the mechanism of action. nih.govnih.gov For example, strategic substitution with groups like alkyl azides has been explored to enable versatile derivatization while maintaining potency. nih.govacs.org

Synthesis of Sulfur-Bridged and Modified ETP Systems

The synthesis of sulfur-bridged and modified ETP systems involves adapting the general synthetic strategies to introduce different sulfur linkages (e.g., disulfide, trisulfide, tetrasulfide) or to incorporate sulfur atoms at different positions. nih.govcaltech.edunih.gov Methods for forming the disulfide bridge, such as oxidative cyclization of dithiols or reactions with sulfur halides, are central to this effort. nih.govcaltech.eduscispace.comucl.ac.uk The synthesis of analogues with modified sulfur bridges, such as bis(methylthio) derivatives, involves different sulfenylation strategies. nih.govcenmed.comnih.gov The stability and reactivity of the sulfur bridge are critical considerations in the synthesis and handling of these compounds. nih.govnih.gov

Molecular Mechanisms of Action and Cellular Perturbations

Redox Cycling and Reactive Oxygen Species (ROS) Generation

A significant mechanism of sporidesmin (B73718) F toxicity involves redox cycling, which leads to the generation of reactive oxygen species. researchgate.netnih.govbiorxiv.orgnih.govacs.orgtandfonline.comcabidigitallibrary.org This process is facilitated by the toxin's ability to undergo reduction and subsequent auto-oxidation. massey.ac.nznih.govtandfonline.com

Superoxide (B77818) Radical Formation

Sporidesmin has been shown to generate superoxide radical both in vitro and intracellularly. ebi.ac.uktandfonline.commdpi.comnih.govcapes.gov.br The redox cycling between the oxidized (disulfide) and reduced (dithiol) forms of sporidesmin mediates the reduction of molecular oxygen to the superoxide anion (O₂•⁻). massey.ac.nztandfonline.com This catalytic process means that a single molecule of sporidesmin can contribute to the production of multiple superoxide molecules. massey.ac.nz Superoxide radicals are known to be toxic to biological systems and have been implicated in the pericholangitis observed in cases of facial eczema, a disease caused by sporidesmin intoxication. massey.ac.nzmassey.ac.nz

Hydrogen Peroxide and Hydroxyl Radical Production

Beyond superoxide, the redox cycling of sporidesmin can lead to the formation of other reactive oxygen species, including hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). ebi.ac.uktandfonline.comcabidigitallibrary.orgmdpi.com Hydrogen peroxide is formed from the dismutation of superoxide radicals. massey.ac.nz The generation of hydroxyl radicals by sporidesmin has been demonstrated, occurring during the auto-oxidation of its reduced (dithiol) form and in the cyclic reduction/auto-oxidation reaction involving glutathione (B108866). ebi.ac.uk These ROS contribute to oxidative damage within cells. nih.gov

Role of the Epidithiodioxopiperazine Moiety

The sulfur-bridged epidithiodioxopiperazine ring system is the critical structural feature responsible for the wide biological reactivity and toxicity of sporidesmin F and other related fungal metabolites. google.comebi.ac.ukresearchgate.netmassey.ac.nzannualreviews.orgbiologists.com This moiety is central to the toxin's ability to undergo redox cycling and generate ROS. researchgate.netmassey.ac.nznih.govtandfonline.com The reactivity of the sulfur atoms within this bridge is key to both ROS generation and interaction with cellular thiols. researchgate.net The loss of toxicity when the disulfide bridge is chemically removed further indicates the crucial role of this moiety in the toxic action. annualreviews.org

Interaction with Cellular Thiols and Protein Cysteine Residues

Another major mechanism of this compound toxicity involves its direct interaction with cellular thiols, including those found in proteins, particularly cysteine residues. ebi.ac.ukresearchgate.netbiologists.comnih.govacs.orgcabidigitallibrary.orggddiergezondheid.nlacs.org This interaction can lead to the oxidative alteration and disruption of protein function. ebi.ac.ukresearchgate.netnih.govacs.org

Formation of Mixed Disulfides with Proteins

This compound can covalently modify protein cysteine residues through the formation of mixed disulfides. researchgate.netcabidigitallibrary.orggddiergezondheid.nl This involves a thiol-disulfide exchange reaction between the toxin's disulfide bridge and the sulfhydryl groups of cysteine residues in proteins. researchgate.netnih.govacs.org The formation of such mixed disulfides has been detected following the incubation of sporidesmin with purified proteins. researchgate.net This modification can alter protein structure and function. acs.org Studies have shown that sporidesmin can form a mixed disulfide with glutaredoxin 1 (Grx1), an enzyme crucial for regulating cellular thiol-disulfide status. nih.govacs.org Mass spectrometry analysis supports the formation of an adduct consistent with a mixed disulfide between Grx1 and sporidesmin. nih.govacs.org

Specificity of Protein Modification

Research indicates that the modification of proteins by sporidesmin and other epidithiodioxopiperazines can exhibit specificity for certain proteins and even specific cysteine residues within those proteins. researchgate.netacs.org For example, sporidesmin has been shown to selectively inactivate human glutaredoxin 1 (Grx1) in a time- and concentration-dependent manner, while other thiol-disulfide oxidoreductase enzymes like glutathione reductase, thioredoxin, and thioredoxin reductase were unaffected under comparable conditions. nih.govacs.org Studies using cysteine-to-serine mutants of Grx1 suggest that the inactivation reaction specifically involves at least two of the five cysteine residues in human Grx1, with the initial reaction potentially occurring at cysteine 22 in the active site. nih.govacs.org This selective modification of sulfhydryl residues on target proteins is implicated in some of the cytotoxic effects of these toxins. nih.govacs.org

Modulation of Enzyme Activity

This compound exerts its toxic effects, in part, through the modulation of enzyme activity, with a notable impact on thiol-disulfide oxidoreductases. mycocentral.euchem960.comherts.ac.ukcuni.cz

Inhibition of Glutaredoxin (GRx1)

A key finding in understanding the enzymatic targets of this compound is its inhibitory effect on human glutaredoxin (GRx1). Studies have demonstrated that this compound can inactivate GRx1 in a manner that is dependent on both concentration and time. mycocentral.euchem960.comherts.ac.ukcuni.cz This inactivation process requires the presence of the reduced (dithiol) form of GRx1, the oxidized form of sporidesmin, and molecular oxygen. mycocentral.euchem960.comherts.ac.ukcuni.cz

Further research into the mechanism of GRx1 inactivation by this compound indicates that the toxin interacts with specific cysteine residues within the enzyme. mycocentral.euherts.ac.ukcuni.cz Mutation of these cysteine residues to serine renders GRx1 resistant to inactivation, suggesting a targeted modification. mycocentral.euherts.ac.ukcuni.cz While the precise nature of the interaction involves disulfide bond formation, the resulting inactivated enzyme is resistant to reactivation by dithiothreitol (B142953) unless denaturing conditions, such as the presence of urea, are applied. mycocentral.euherts.ac.ukcuni.cz This suggests the formation of conformationally inaccessible disulfide bond(s) upon interaction with this compound. mycocentral.euherts.ac.ukcuni.cz Although sporidesmin effectively inhibits isolated GRx1, studies with its analog, gliotoxin (B1671588), suggest that these compounds may be less effective as intracellular GRx1 inhibitors in the presence of high concentrations of glutathione (GSH). nih.gov

Effects on Other Thiol-Disulfide Oxidoreductases

While this compound demonstrates selective inhibition of GRx1, its effects on other enzymes within the thiol-disulfide oxidoreductase system appear to be limited. Under comparable experimental conditions where GRx1 was significantly inhibited, other key enzymes such as glutathione reductase, thioredoxin, and thioredoxin reductase were largely unaffected by sporidesmin. mycocentral.euchem960.comherts.ac.ukcuni.cz This suggests a degree of specificity in the enzymatic targets of this compound within this critical cellular redox system.

Cytoskeletal Disruption and Cell Adhesion Alterations

This compound exposure leads to significant alterations in cellular structure, particularly affecting the cytoskeleton and cell adhesion. nih.govontosight.aimycocentral.eu These changes are considered to be among the earliest effects of the toxin on eukaryotic cells.

Perturbation of Actin Microfilament Network

A prominent effect of this compound is the disruption of the actin microfilament network, a key component of the cytoskeleton responsible for maintaining cell shape, motility, and intracellular transport. nih.govontosight.aimycocentral.eu Studies using cultured cells have shown that this compound, similar to the related toxin gliotoxin, perturbs the structure of microfilaments. This perturbation is characterized by the disruption of cytoplasmic actin microfilaments and the accumulation of actin in the cytoplasm adjacent to the plasma membrane. This disorganization of the actin cytoskeleton precedes more overt morphological changes, including cell detachment. The observed disruption of microfilaments is hypothesized to contribute directly to the loss of cell adhesion.

Effects on Cell-Matrix Interactions

This compound has been implicated in altering cell-matrix interactions. nih.govmycocentral.eu Alterations in the connection of cells to the extracellular matrix can contribute to the observed loss of cell adhesion in the presence of the toxin. nih.govmycocentral.eu While the precise mechanisms by which this compound affects these interactions are still being elucidated, the disruption of the actin cytoskeleton, which is linked to cell-matrix adhesion complexes, is likely to play a significant role.

Unidentified and Postulated Molecular Targets

The exact cellular and molecular mechanisms by which this compound, like other sporidesmins, causes toxicity are not completely understood, and multiple targets have been postulated. researchgate.netresearchgate.net The toxicity of sporidesmins is largely attributed to the reactive sulfur-bridged epidithiodioxopiperazine ring system. researchgate.netebi.ac.ukmassey.ac.nz This structural feature is believed to enable interactions with cellular components, particularly thiols. researchgate.netresearchgate.net

One of the primary postulated mechanisms involves the direct interaction with cellular thiols, including cysteine residues on vital proteins. researchgate.netresearchgate.netebi.ac.uk This interaction can lead to the formation of mixed disulfides between the toxin and proteins, thereby altering protein function. nih.gov Research on sporidesmin A suggests that it can selectively inactivate glutaredoxin (GRx1) by forming disulfide bonds with specific cysteine residues on the enzyme. nih.gov While this has been demonstrated for sporidesmin A, it is a postulated mechanism for other sporidesmin derivatives like this compound due to their shared structural motif. Other thiol-disulfide oxidoreductases, such as glutathione reductase, thioredoxin, and thioredoxin reductase, were not inactivated by sporidesmin A under analogous conditions, suggesting a degree of selectivity in thiol modification. nih.gov

Another significant postulated mechanism is the involvement of redox cycling. nih.govresearchgate.net The disulfide bond in sporidesmins can undergo reduction to a dithiol form, which can then be auto-oxidized back to the disulfide, generating reactive oxygen species (ROS), such as superoxide radicals. researchgate.netmassey.ac.nz This generation of ROS can lead to oxidative stress and subsequent cellular damage. researchgate.netmassey.ac.nzmdpi.com This redox cycling ability is considered central to the potential toxicity of ETPs, including this compound. nih.gov

Studies on cultured liver cells exposed to sporidesmin (referring generally to sporidesmin A due to its prevalence in research) have shown changes in cell morphology and adhesion, preceded by disruption to cytoskeletal microfilaments, specifically actin cables. massey.ac.nzbiologists.com This suggests that components of the cytoskeleton may be among the cellular targets affected by sporidesmin toxins. massey.ac.nzbiologists.com Altered cell adhesion and disruption of actin have been demonstrated in sheep gallbladder epithelial cells incubated with sporidesmin, further supporting the idea that effects on cytoplasmic and cell surface protein networks contributing to the integrity of the epithelial lining could be a target. ebi.ac.ukmdpi.com

Furthermore, interference with various cellular processes has been reported for sporidesmin A, which might also apply to this compound. These include altered calcium flux, interference with NFκB action, and inhibition of farnesyl and geranylgeranyl transferases. nih.gov While these effects have been observed, the precise molecular targets responsible for these perturbations are not always fully identified.

Biological and Biochemical Activities in Vitro and Cell Based Systems

Cytopathic Effects on Cultured Eukaryotic Cells

Sporidesmin (B73718), the parent compound of sporidesmin F, is recognized as a potent cytotoxin synthesized by Pithomyces chartarum. mdpi.com Ingestion of spores from this fungus affects livestock health and production by causing toxin-mediated hepatobiliary injury. mdpi.com Sporidesmin is known to be cytopathic to a range of cultured cells. mdpi.com Observed effects include a loss of cell attachment and disruption of the cytoplasmic actin microfilament network. mdpi.com Other studies on related compounds like gliotoxin (B1671588), which also contain the toxic sulfur-bridged dioxopiperazine ring, have reported oxidative stress, apoptosis, or necrosis in mammalian cells. mdpi.com Cytopathic effects (CPE) in cell cultures are morphological alterations visible under a microscope, resulting from physiological, biosynthetic, or genetic changes induced by an agent like a toxin or virus. ucm.esnih.gov These effects can include cell lysis, rounding, clumping, and the formation of syncytia (multinucleated cells). ucm.esnih.govresearchgate.net While sporidesmin A has been shown to cause chromosomal breaks in Chinese hamster cells at low concentrations (as low as 3 ng/ml), leading to chromatid deletions, double minute chromosomes, and interchange events, studies in sheep lymphocytes did not show significant differences in micronuclei levels, despite sheep being highly susceptible to sporidesmin toxicity. nih.gov

Antimicrobial and Antifungal Activities (Mechanistic Aspects)

Research into this compound and related sporidesmins has indicated potential antimicrobial and antifungal properties. ontosight.ai While the search results mention antimicrobial and antifungal activities for the sporidesmin family and other fungal cyclodipeptides semanticscholar.orgnih.gov, specific detailed mechanistic aspects for this compound are not extensively described in the provided snippets. However, the core toxic moiety of sporidesmins, the sulfur-bridged epidithiodioxopiperazine ring, is known for its high chemical reactivity, which is likely involved in any antimicrobial effects. researchgate.netnih.govmdpi.com Other dithiolopyrrolones, a class of disulfide-containing natural products, have shown potent antimicrobial activities by disrupting metal homeostasis through high-affinity chelation of essential metal ions, particularly zinc, and inhibiting metalloenzymes. nih.gov This mechanism, involving the reactive disulfide bond, might offer insights into the potential antimicrobial actions of this compound, given its structural features.

Modulation of Cellular Signaling Pathways (e.g., Wnt signaling activation)

Studies on the related mycotoxin Sporidesmin A have provided empirical evidence suggesting it may trigger both canonical and noncanonical Wnt signaling in hepatic cells. ebi.ac.uk This modulation is potentially mediated through miRNA regulation and can influence the expression of cytochrome P450 family members, suggesting a cellular adaptation mechanism involving multiple Wnt pathways to facilitate detoxification. ebi.ac.uk Further evidence suggests the amplification of Wnt signaling pathway activity in animals exhibiting tolerance to mycotoxin exposure, potentially due to the suppression of key Wnt inhibitor genes. researchgate.net The Wnt signaling pathway is a group of signal transduction pathways involving proteins that transmit signals from outside to inside the cell via cell surface receptors. ebi.ac.uk Activation of Wnt signaling, particularly the canonical Wnt/β-catenin pathway, plays crucial roles in various cellular processes, including development and regeneration. mdpi.com

Influence on Protein Synthesis and Metabolism (cellular context)

The mechanism of toxicity of sporidesmin is not precisely known, but hypotheses include direct interaction with cellular thiols, such as protein cysteine residues, or the production of reactive oxygen species. researchgate.netnih.gov The reactive sulfur-bridged dioxopiperazine ring is suggested to either covalently modify protein cysteine residues to form protein-toxin mixed disulfides or generate reactive oxygen species during redox cycles. researchgate.net Studies on sporidesmin metabolism in sheep have shown differences in the rate of metabolism by hepatic drug-metabolizing enzymes among individual animals, suggesting this could be a factor in resistance or susceptibility to facial eczema. nzsap.org An assay quantifying the rate of appearance of 35S into the aqueous phase of hepatic supernatant fractions has been used to determine sporidesmin metabolism rates. nzsap.org

Interaction with Metal Ions and Chelating Agents (e.g., zinc, copper)

Sporidesmin's toxicity is linked to the generation of superoxide (B77818) free radicals, which are formed during the autoxidation of its reduced dithiol form. nih.gov This autoxidation is catalyzed by metal ions, notably copper and iron, with copper exhibiting significantly higher catalytic activity (approximately 900-fold that of iron). nih.gov Chelating agents, such as cyanide and certain organic complexing agents, inhibit superoxide production from reduced sporidesmin by chelating copper. nih.gov Some proteins can also have a similar effect by binding the metal catalyst. nih.gov Amino acid-bound copper has been found to be as effective as ionic copper in catalyzing the autoxidation reaction. nih.gov It is suggested that any superoxide production from sporidesmin in vivo would be mediated by the intracellular transport pool of copper. nih.gov

The ability of zinc to inhibit the intestinal absorption of copper may be involved in the protective mechanism afforded by zinc salts against the harmful effects of sporidesmin in living animals. nih.gov Zinc is known to form diverse thiolate complexes. doi.org Electrospray ionization mass spectrometry studies on sporidesmin A have shown the formation of ions of the type [2spdA+M]²⁻ with various divalent metal ions, including Zn²⁺, Cd²⁺, Hg²⁺, Sn²⁺, and Fe²⁺, when sporidesmin A is in its reduced dithiolate form. doi.org The interaction between reduced sporidesmin A ligands and Zn²⁺ ions appears to be very strong, forming stable complexes. doi.org This supports the hypothesis that the protective effect of zinc may be due to the formation of a complex between administered zinc and the reduced, dithiolate form of sporidesmin A. doi.org

The following table summarizes some interactions of sporidesmin A with metal ions:

Metal IonObserved Complex with Reduced Sporidesmin A (spdA)StabilityReference
Zn²⁺[2spdA+Zn]²⁻, [spdA+ZnCl]⁻, [3spdA+2Zn]²⁻, [2spdA+Zn+Na]²⁻Very strong interaction with reduced spdA ligands doi.org
CuCatalyzes superoxide production from reduced sporidesminHigh catalytic activity (900x Fe) nih.gov
FeCatalyzes superoxide production from reduced sporidesminLower catalytic activity than Cu nih.gov
Cd²⁺[2spdA+Cd]²⁻, [2spdA+Cd+Na]⁻Stable, analogous to Zn complexes doi.org
Hg²⁺[2spdA+Hg]²⁻Stable, analogous to Zn complexes doi.org
Sn²⁺[2spdA+Sn]²⁻Stable, analogous to Zn complexes doi.org
Fe²⁺[2spdA+Fe]²⁻Stable, analogous to Zn complexes doi.org

Chelating reagents are compounds that can interact with metal ions to form stable cyclic complexes called metal chelates. mdpi.com These reagents typically contain two or more electron-donating groups (often O, N, S, and P atoms) that bind to metal ions. mdpi.com Their ability to chelate metal ions is utilized in various applications, including potentially influencing the biological activity of metal-dependent toxins like sporidesmin. nih.govnih.govmdpi.com

Structure Activity Relationship Sar Studies of Sporidesmin F and Congeners

Correlating Structural Features with Biological Potency

The sporidesmin (B73718) family includes several congeners, such as Sporidesmin A, B, C, D, E, F, G, and H, which exhibit variations in their substitution patterns and the nature of the sulfur bridge. Sporidesmin A is generally considered the major and most potent toxic component produced by Pithomyces chartarum. nih.govdrugfuture.com Comparative studies among some congeners have provided insights into the structural determinants of their biological activity. For instance, Sporidesmin B has been reported to be approximately five times less active than Sporidesmin A. drugfuture.com Sporidesmin C diacetate showed only slight toxicity, suggesting that modifications, such as acetylation of hydroxyl groups, can impact activity. drugfuture.com Sporidesmin D is described as a non-toxic analogue of Sporidesmin A. nih.gov While Sporidesmin F has been isolated and identified, detailed comparative biological potency data specifically for this compound relative to all other congeners are not extensively documented in the immediately available literature.

The core structure of sporidesmins, an epidithiodioxopiperazine fused to a pyrroloindole system, is fundamental to their activity. The presence and nature of the sulfur bridge are particularly critical.

Comparative Potency (Selected Sporidesmins):

CompoundRelative Potency (vs. Sporidesmin A)Notes
Sporidesmin A1 (Reference)Major toxic component, highly potent. drugfuture.com
Sporidesmin B~0.2About five times less active than A. drugfuture.com
Sporidesmin DNon-toxicDescribed as a non-toxic analogue of A. nih.gov
Sporidesmin C DiacetateSlightly toxicToxicity likely reduced by acetylation. drugfuture.com

Impact of Disulfide Bridge Modifications on Activity

The disulfide bridge (or polysulfide bridge in some congeners) is a defining feature of sporidesmins and is widely recognized as being largely responsible for their toxicity and biological reactivity. drugfuture.comgoogle.comcuni.czebi.ac.ukmsdvetmanual.com Studies on sporidesmins and related ETPs consistently demonstrate that the integrity and reactivity of this sulfur linkage are crucial for activity. Chemical modifications or removal of the disulfide bridge typically lead to a significant reduction or complete loss of biological activity. drugfuture.comgoogle.com

The mechanism of toxicity of sporidesmins is thought to involve the redox cycling of the disulfide bridge. nih.govmsdvetmanual.com The disulfide can undergo reduction to a dithiol form, which can then be reoxidized, generating reactive oxygen species (ROS) such as superoxide (B77818) radicals and hydrogen peroxide. nih.govmsdvetmanual.com This redox activity and the ability of the sulfur atoms to interact with cellular thiols, such as cysteine residues in proteins, are key to their cytotoxic effects. google.comebi.ac.uk The strained conformation of the disulfide bridge, characterized by a helical twist, is believed to contribute to its reactivity. ebi.ac.uk

In the context of related ETPs, it has been observed that epimonothiodiketopiperazine metabolites (with a single sulfur atom in the bridge) are significantly less active than their disulfide congeners. This further underscores the critical role of the disulfide linkage in mediating the potent biological effects of these compounds.

Influence of Substituents on the Pyrroloindole Core

The sporidesmin structure includes a pyrroloindole core, a tricyclic system formed by the fusion of a pyrrole (B145914) ring and an indole (B1671886) ring. This structural motif is present in many natural products with diverse biological activities. This compound itself is classified as a pyrroloindole. [PubChem CID 12442966, 2] Sporidesmin G features a more complex ring system that includes a pyrroloindole core.

Advanced Analytical and Detection Methodologies

Immunoassays for Sporidesmin (B73718) Detection and Quantification

Immunoassays offer rapid and often high-throughput methods for the detection and quantification of sporidesmins. These methods leverage the specific binding of antibodies to the target mycotoxin. Various immunoassay formats have been developed for sporidesmin detection. tandfonline.comresearchgate.netcolab.ws

The successful application of immunoassays depends on the availability of specific antibodies. Both polyclonal and monoclonal antibodies have been developed against sporidesmins, primarily focusing on sporidesmin A. Polyclonal antisera raised against sporidesmin A conjugates have been utilized in immunoassay development. tandfonline.comcore.ac.ukacs.org Monoclonal antibodies, offering higher specificity to particular epitopes, have also been produced for use in competitive enzyme-linked immunosorbent assays (cELISA) to detect sporidesmin A and its metabolites. core.ac.ukacs.org These antibodies are generated by immunizing animals, such as sheep or mice, with sporidesmin derivatives conjugated to carrier proteins like bovine serum albumin (BSA). tandfonline.comcore.ac.ukacs.org

Immunochromatographic assays, commonly known as lateral flow tests or dipsticks, provide rapid, on-site screening capabilities. These formats have been explored for sporidesmin detection, offering advantages in terms of speed, simplicity, and reduced sample preparation compared to conventional laboratory methods. tandfonline.comresearchgate.netmdpi.comcreative-diagnostics.comwikipedia.orgnih.govr-biopharm.com While research specifically on sporidesmin F lateral flow assays is less documented in the provided snippets, lateral flow immunochromatographic assays based on gold nanoparticles have been developed for other mycotoxins, demonstrating the applicability of this technology for rapid mycotoxin detection. mdpi.comnih.gov Dipstick formats for sporidesmin A have also been developed, allowing for semi-quantitative estimation of the toxin in a sample. tandfonline.com

Immunofiltration assays are another immunoassay format utilized for sporidesmin detection. This technique involves the passage of a sample through a membrane containing immobilized antibodies. Immunofiltration assays have proven suitable for detecting sporidesmin A in matrices like pasture due to their sensitivity and potential for use outside a laboratory setting. tandfonline.comresearchgate.netresearchgate.net Semi-quantitative results obtained from immunofiltration assays of spiked pasture samples have shown good agreement with the actual amount of sporidesmin A present. tandfonline.com Immunoaffinity chromatography, a related technique, uses immobilized antibodies on a solid support to selectively bind and isolate sporidesmins and their metabolites from complex samples, serving as a valuable sample cleanup step prior to analysis by other methods like HPLC or mass spectrometry. core.ac.ukwaikato.ac.nz

Immunochromatographic Assays (e.g., lateral flow, dipstick)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification and Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS) and its hyphenated techniques, such as ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) and tandem mass spectrometry (LC-MS/MS or UPLC-MS/MS), are powerful tools for the quantification and metabolite profiling of sporidesmins. massey.ac.nznih.govresearchgate.netnih.govebi.ac.ukmdpi.com These methods offer high sensitivity, selectivity, and the ability to separate and identify multiple compounds in a single analysis. LC-MS is used for the analysis of sporidesmin A and its metabolites in biological samples like urine and bile. acs.org UPLC-ESI-MS and UPLC-MS/MS have been applied in metabolomic studies to analyze serum metabolite profiles in animals exposed to sporidesmin, aiding in the identification of potential biomarkers. massey.ac.nznih.govresearchgate.netnih.gov

Application of Metabolomics in Sporidesmin Research (e.g., serum, urine, milk profiling for molecular markers)

Metabolomics, the comprehensive study of metabolites within a biological system, has been applied in sporidesmin research to identify molecular markers of exposure and toxicity. massey.ac.nznih.govresearchgate.netnih.govebi.ac.uktandfonline.comresearchgate.net Studies have utilized techniques like UPLC-MS and NMR spectroscopy to profile metabolites in serum, urine, and milk from animals exposed to sporidesmin. massey.ac.nznih.govresearchgate.netnih.govebi.ac.uk These studies aim to identify metabolic changes associated with sporidesmin intoxication, including alterations in the levels of glycoproteins, carboxylic acids, ketone bodies, amino acids, and bile acids. massey.ac.nz For instance, an increase in taurine- and glycine-conjugated secondary bile acids has been observed in the serum of dairy cows following sporidesmin challenge, suggesting their potential as biomarkers for early-stage effects. massey.ac.nznih.govresearchgate.netnih.gov Metabolomic analysis of urine has also shown potential for detecting sporidesmin metabolites as biomarkers of exposure. core.ac.ukwaikato.ac.nz

Compound Information

Research Paradigms and Future Directions in Chemical Biology

Sporidesmin (B73718) F as a Probe for Cell Biology Investigations

Sporidesmin F, like other sporidesmins, contains a sulfur-bridged epidithiodioxopiperazine ring, which is considered the toxic moiety responsible for their wide biological reactivity. researchgate.netnih.govnih.gov This reactive core allows sporidesmins to interact with cellular components, making them valuable probes for investigating specific biological processes and pathways.

Studies on the cellular effects of sporidesmin, a closely related analog, have shown that it can induce cytopathic effects in cultured cells, including the loss of cell attachment and disruption of the cytoplasmic actin microfilament network. nih.govbiologists.com These observations suggest that this compound could be used to probe the mechanisms regulating cell adhesion and cytoskeletal integrity. The interaction of sporidesmins with cellular thiols, such as protein cysteine residues, or their potential to generate reactive oxygen species, are hypothesized mechanisms for their toxicity and could be further investigated using this compound as a probe. researchgate.netnih.gov Comparing the cellular effects of this compound with those of structurally related compounds like gliotoxin (B1671588), which also contains the toxic sulfur-bridged dioxopiperazine ring, can provide insights into the specific molecular targets and downstream consequences, such as interactions with cell adhesion complexes and potential roles in regulated necrosis. researchgate.netnih.gov

Furthermore, this compound's ability to cause liver damage, particularly to the biliary system, highlights its potential as a probe for studying hepatobiliary function and the mechanisms underlying cholestasis and tissue injury. msdvetmanual.com Investigating the specific interactions of this compound with liver cells and biliary epithelial cells could reveal critical pathways involved in toxin-induced organ damage.

Exploration of Novel Biological Targets for Therapeutic Discovery (Lead Compound Identification)

Despite their toxicity, sporidesmins, including this compound, are of interest in pharmacological research due to their unique structures and potential biological activities. ontosight.ai Their complex architecture suggests they could interact with a variety of biological targets, potentially serving as lead compounds for the development of new drugs. ontosight.ai

The epidithiodioxopiperazine family of fungal metabolites, to which this compound belongs, has members that exhibit diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, and anticancer properties. massey.ac.nzucl.ac.uk While the mammalian toxicity of many of these compounds has limited their clinical development, structural modifications or the identification of specific targets modulated by this compound could lead to the design of less toxic or more selective therapeutic agents. massey.ac.nz

Research into sporidesmins has explored their potential as lead compounds for anticancer and antimicrobial agents. ontosight.ai The reactive disulfide bridge is often implicated in their biological effects, and understanding how this compound interacts with specific protein targets, particularly those involved in redox regulation or cellular signaling, could uncover novel therapeutic avenues. ucl.ac.ukacs.org For example, sporidesmin has been shown to inactivate human glutaredoxin, a key enzyme in maintaining cellular thiol-disulfide status, suggesting that this class of compounds can target specific thiol-disulfide oxidoreductases. acs.org Identifying the specific targets of this compound could facilitate the rational design of analogs with improved therapeutic profiles.

Biosynthetic Engineering for Analog Production

Understanding the biosynthetic pathway of this compound is crucial for potentially producing analogs with altered biological activities or reduced toxicity through biosynthetic engineering. Sporidesmins are secondary metabolites produced by Pithomyces chartarum. nih.govontosight.aimsdvetmanual.com The biosynthesis of epipolythiodioxopiperazines (ETPs), the class of compounds that includes sporidesmins, involves complex enzymatic machinery. researchgate.net

Recent advancements in fungal genomics have facilitated the identification of putative ETP biosynthetic gene clusters. researchgate.netbiorxiv.org Sequencing the genome of sporidesmin-producing strains of Pseudopithomyces chartarum has led to the identification of a gene cluster likely responsible for sporidesmin synthesis. biorxiv.org This cluster encodes various enzymes, including non-ribosomal peptide synthases (NRPS) that form the core structure, as well as tailoring enzymes like methyl transferases and cytochrome P450 monooxygenases that modify the core structure to produce different sporidesmin analogs. biorxiv.org

Knowledge of the specific genes and enzymes involved in this compound biosynthesis can enable targeted genetic manipulation of the producing fungus. This could involve modifying enzyme activity to favor the production of specific analogs, introducing genes from other organisms to create hybrid pathways, or engineering the pathway to incorporate non-natural substrates, leading to the generation of novel this compound analogs with potentially desirable properties. acs.orgakjournals.com Such efforts could provide a sustainable source of this compound and its derivatives for further research and development.

Advancements in Analytical Characterization of Metabolites

Accurate and sensitive analytical methods are essential for the detection, quantification, and characterization of this compound and its metabolites in various matrices, including biological samples and environmental samples. Traditional analytical techniques have faced limitations in terms of sensitivity, throughput, and the ability to differentiate between various sporidesmin analogs and their metabolites. core.ac.uk

Advancements in mass spectrometry (MS), particularly hyphenated techniques like ultra-performance liquid chromatography-electrospray ionization-mass spectrometry (UPLC/ESI-MS) and UPLC tandem MS (MS/MS), have significantly improved the ability to analyze sporidesmins and their metabolites. massey.ac.nzresearchgate.net These methods offer higher sensitivity and specificity, allowing for the detection of sporidesmin and its metabolites in complex biological matrices like serum, urine, and bile. core.ac.ukmassey.ac.nzresearchgate.net

Metabolomics approaches utilizing NMR and MS, combined with multivariate analysis, have been applied to study the metabolic changes associated with sporidesmin exposure. massey.ac.nzresearchgate.net These studies have identified potential biomarkers of sporidesmin intoxication, such as elevated levels of certain bile acids and altered concentrations of various metabolites in serum. massey.ac.nzresearchgate.net

Further advancements in analytical characterization could involve the development of highly specific immunoassays, such as competitive ELISAs, capable of detecting this compound and its specific metabolites. core.ac.ukacs.org While ELISAs for sporidesmin A and its metabolites have been developed, similar methods tailored for this compound would enhance targeted analysis. core.ac.ukacs.org Continued development of advanced analytical techniques will be crucial for understanding the pharmacokinetics, metabolism, and toxicodynamics of this compound.

Chemoprotective Strategies at the Molecular and Cellular Level

Given the toxicity of this compound, research into chemoprotective strategies at the molecular and cellular level is important for mitigating its harmful effects. Understanding the mechanisms of sporidesmin-induced cellular damage is key to developing effective protective measures.

As mentioned earlier, hypotheses regarding sporidesmin toxicity include direct interaction with cellular thiols and the generation of reactive oxygen species leading to oxidative stress. researchgate.netnih.gov While some studies have not detected oxidative stress in certain cell lines exposed to sporidesmin, the interaction with cellular thiols, particularly cysteine residues in key proteins, remains a plausible mechanism. researchgate.netnih.govacs.org Strategies aimed at bolstering cellular antioxidant defenses or protecting critical protein thiols could offer chemoprotection.

Comparison with the cellular effects of gliotoxin suggests that sporidesmin may also affect cell adhesion complexes. researchgate.netnih.gov Interventions that stabilize cell-cell and cell-matrix interactions could potentially mitigate some of the cytopathic effects.

Furthermore, investigating the cellular mechanisms of resistance to sporidesmin toxicity in naturally tolerant animals, such as certain lines of sheep, could reveal novel protective pathways or genetic factors. otago.ac.nz Studies have implicated the multiple drug resistance (MDR1) protein in resistance to sporidesmin, suggesting that mechanisms involving toxin efflux may play a role. otago.ac.nz Understanding these resistance mechanisms at the molecular level could lead to the development of strategies to enhance cellular defenses against this compound.

Developing in vitro assays that can reliably assess sporidesmin toxicity and evaluate the efficacy of potential chemoprotective agents at the cellular level is also a critical area of research. massey.ac.nz Such assays would provide valuable tools for screening compounds and understanding the cellular basis of toxicity and protection.

Q & A

Q. How is sporidesmin F toxicity assessed in ruminant models, and what parameters are critical in longitudinal studies?

Longitudinal studies typically involve controlled sporidesmin exposure followed by repeated sampling of serum biochemistry (e.g., gamma-glutamyl transferase [GGT], glutamate dehydrogenase) and production metrics (e.g., lamb weaning rates, ewe weight). Liver damage is categorized using standardized liver disease categories (LDC), and decision tree models may predict LDC based on biochemical thresholds (e.g., GGT <122 IU/L at 3 months post-exposure) . Key parameters include sampling frequency (e.g., 6–8 blood collections over 8 months), statistical validation of biomarkers, and integration of histopathological findings.

Q. What serum biochemistry markers are indicative of this compound-induced hepatotoxicity, and how are they validated?

Elevated serum GGT and glutamate dehydrogenase activities, alongside increased globulin concentrations, are validated biomarkers for hepatotoxicity. These markers correlate with histopathological liver damage (e.g., bile duct proliferation, fibrosis) and are statistically analyzed using ANOVA or regression models to establish thresholds for disease severity . Validation requires comparison with control cohorts and repeated measures to account for inter-individual variability.

Q. What experimental models are used to study subclinical this compound toxicity, and how are metabolic changes analyzed?

Dairy cows or sheep are administered low sporidesmin doses, and biological fluids (serum, urine, milk) are analyzed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to detect metabolic shifts. Untargeted metabolomics identifies candidate biomarkers (e.g., altered lipid or amino acid pathways), though validation requires replication across cohorts and correlation with clinical outcomes .

Advanced Research Questions

Q. How do molecular mechanisms of this compound toxicity differ between hepatocytes and bile duct cells?

this compound induces oxidative stress via reactive oxygen species (ROS) generation and thiol group interactions, leading to hepatocellular necrosis. In bile duct cells, toxicity may involve direct cytoskeletal disruption (e.g., microfilament protein aggregation) or impaired biliary transport. In vitro models using primary hepatocytes vs. cholangiocytes, coupled with ROS scavenger assays, help delineate cell-specific pathways .

Q. What genetic factors influence Pseudopithomyces chartarum’s ability to synthesize this compound?

Genome sequencing identifies sporidesmin biosynthetic gene clusters (e.g., polyketide synthases, cytochrome P450s). Comparative genomics between sporidesmin-producing and non-producing strains reveals mutations in regulatory regions or transporter genes. CRISPR-Cas9 knockout studies validate gene function in toxin synthesis .

Q. Why do immunological approaches (e.g., sporidesmin-protein conjugates) exacerbate toxicity in sheep despite success in rodents?

Immunization with sporidesmin-thyroglobulin conjugates in sheep increases serum cholesterol, bilirubin, and liver damage, contrasting with protective effects in mice. This contradiction may stem from species-specific immune responses (e.g., complement activation differences) or antigen presentation in ruminants. Methods include ELISA for antibody titers and histopathology to assess immune-mediated injury .

Q. How can derivatization strategies enhance this compound detection in analytical chemistry?

Sporidesmin A (a this compound analogue) is derivatized with 5′-iodoacetamidofluorescein (5′-IAF) after sodium borohydride reduction, enabling HPLC and MALDI-ToF MS detection. The derivative, sporidesmin A-(AF)₂, is quantified at >530 fmol with a protonated mass of m/z 1251.145. Critical steps include optimizing reduction conditions and validating specificity via negative controls .

Q. What statistical models effectively predict this compound-induced liver damage in heterogeneous populations?

Decision tree algorithms classify liver damage severity using thresholds for GGT (<122 IU/L at 3 months post-exposure) and time-to-sampling (<18 days post-intoxication). Models are trained on longitudinal datasets and validated via sensitivity/specificity analyses. Machine learning approaches (e.g., random forests) may improve accuracy by integrating multiple biomarkers .

Q. How do metabolic perturbations caused by subclinical this compound exposure affect ruminant fertility?

Subclinical toxicity reduces ewe fertility (e.g., lamb rearing percentage, scanning-to-weaning loss) through mechanisms like impaired hepatic steroid metabolism. Studies combine serum metabolomics (GC-MS, LC-MS) with reproductive records, controlling for confounding variables (e.g., nutrition) via multivariate regression .

Contradictions and Knowledge Gaps

Q. Why do some studies report negligible weight loss in this compound-intoxicated sheep despite severe liver damage?

Sheep with high LDC maintain body weight, suggesting compensatory metabolic pathways (e.g., increased gluconeogenesis) or adaptive fat mobilization. Research gaps include proteomic analysis of liver regeneration and energy balance studies using indirect calorimetry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.